![molecular formula C5H7Cl2NO B2974173 5-(Chloromethyl)-4-methyloxazole hydrochloride CAS No. 1279842-02-2](/img/structure/B2974173.png)
5-(Chloromethyl)-4-methyloxazole hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications
Corrosion Inhibition
One notable application of 5-(Chloromethyl)-4-methyloxazole hydrochloride and its derivatives is in the field of corrosion inhibition. Studies have shown that certain derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit significant inhibitory effects on the corrosion of mild steel in hydrochloric acid medium. This compound, referred to as 4-MAT in the study, demonstrated an inhibition efficiency of up to 98% at a concentration of 3×10^−4 M. The research suggests that the adsorption of 4-MAT on the steel surface, in 1 M HCl solution, adheres to Langmuir’s isotherm, indicating a strong and efficient bonding to the metal surface to prevent corrosion. The study employed various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to confirm the inhibition performance, with results from these different methods showing good agreement. This application highlights the potential of 5-(Chloromethyl)-4-methyloxazole hydrochloride derivatives in protecting metals against acidic corrosion, which is crucial in extending the life and durability of metal structures in industrial settings (Bentiss et al., 2009).
Synthesis of Pharmaceuticals
Another application of 5-(Chloromethyl)-4-methyloxazole hydrochloride is in the synthesis of pharmaceutical compounds. For instance, it is used in the production of heminevrin, a drug with hypnotic, tranquilizer, and anticonvulsant properties. The synthesis involves the chlorination of 5-(2-hydroxyethyl)-4-methylthiazole, a precursor, using phosphorus pentachloride, a more readily available reagent compared to thionyl chloride traditionally used for such chlorination processes. This method offers a new pathway for generating chloroethyl compounds, which are key intermediates in the synthesis of various pharmaceutical agents, showcasing the versatility and utility of 5-(Chloromethyl)-4-methyloxazole hydrochloride in medicinal chemistry (Antonov et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSIWYWDCIYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyloxazole hydrochloride | |
CAS RN |
1279842-02-2 |
Source
|
Record name | 5-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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